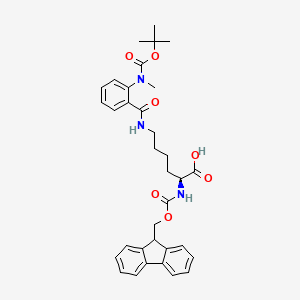

Fmoc-Lys(N-Me-Abz-Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Lys(N-Me-Abz-Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H39N3O7 and its molecular weight is 601.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Fmoc-Lys(N-Me-Abz-Boc)-OH is a derivative of lysine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a N-methylated amine, and a 2-aminobenzoyl (Abz) moiety protected by a Boc (tert-butyloxycarbonyl) group. This compound is primarily utilized in peptide synthesis, particularly for the incorporation of methylated lysine residues into peptides, which are important for studying various biological processes including histone modifications and protein interactions.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.57 g/mol

- CAS Number : 951695-85-5

Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The Fmoc group allows for easy deprotection under basic conditions, facilitating the sequential addition of amino acids to form peptides. The Boc group is typically removed using trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin.

Role in Histone Modification

Methylation of lysine residues on histones plays a crucial role in gene regulation and chromatin structure. This compound serves as an intermediate for synthesizing monomethylated histone peptides. These peptides are essential for studying the regulatory roles of methylated lysines in epigenetics and transcriptional control.

Antimicrobial Activity

Recent studies have indicated that derivatives of lysine, including this compound, exhibit antimicrobial properties. The incorporation of N-methyl groups can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have shown that certain lysine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to activate caspase pathways leading to programmed cell death, which is a vital mechanism in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Histone Methylation | Demonstrated that this compound could be effectively incorporated into histone peptides, influencing gene expression patterns through chromatin remodeling. |

| Study 2: Antimicrobial Efficacy | Reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development. |

| Study 3: Apoptosis Induction | Found that derivatives induced apoptosis in A549 lung cancer cells through mitochondrial dysfunction and caspase activation pathways. |

The biological activity of this compound can be attributed to its structural features:

- N-Methyl Group : Enhances hydrophobic interactions with target proteins or membranes.

- Benzoyl Moiety : May facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

These interactions are crucial for its role in modifying protein functions and influencing cellular processes.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKHWDVZCOIJQI-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.